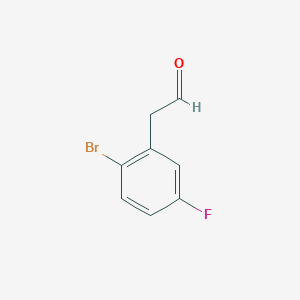
Quinolin-5-ylmethanamine
Vue d'ensemble
Description
Quinolin-5-ylmethanamine is an organic compound with the molecular formula C11H11N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mécanisme D'action
Target of Action
(Quinolin-5-yl)methanamine, a derivative of quinoline, has been found to exhibit significant biological activity. The primary targets of (Quinolin-5-yl)methanamine are believed to be the enzymes topoisomerase IV and DNA gyrase . These enzymes play a crucial role in bacterial nucleic acid synthesis, making them a prime target for antibacterial agents .
Mode of Action
The interaction of (Quinolin-5-yl)methanamine with its targets results in the disruption of bacterial nucleic acid synthesis. This disruption is achieved by inhibiting the function of the enzymes topoisomerase IV and DNA gyrase . The inhibition of these enzymes leads to the breakage of bacterial chromosomes, thereby preventing the bacteria from replicating .
Biochemical Pathways
(Quinolin-5-yl)methanamine affects the PI3K/AKT/mTOR pathway, which is a common signaling pathway that plays a role in multiple cancers by apoptosis and cell proliferation . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with (Quinolin-5-yl)methanamine .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (Quinolin-5-yl)methanamine are predicted to be satisfactory . These properties have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its target site of action.
Result of Action
The result of (Quinolin-5-yl)methanamine’s action is the inhibition of bacterial growth through the disruption of bacterial nucleic acid synthesis . In the context of cancer cells, one of the compounds similar to (Quinolin-5-yl)methanamine was found to be active with an inhibition concentration value of (IC50) 29.4 μM against a non-small cell lung cancer cell line, A549 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Quinolin-5-yl)methanamine. For instance, the compound’s action can be influenced by the pH of the environment, as certain compounds may be more effective in either acidic or alkaline conditions . Additionally, the presence of other compounds or substances in the environment can also affect the action of (Quinolin-5-yl)methanamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Quinolin-5-ylmethanamine typically involves a two-step process:
Synthesis of Quinolin-5-ylmethanol: This step involves the reaction of 5-formylquinoline with methanol to produce quinolin-5-ylmethanol.
Aminomethylation Reaction: Quinolin-5-ylmethanol is then heated with carbamate (ammonium formate) and hydrogen to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Quinolin-5-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinolin-5-ylmethanone.
Reduction: Quinolin-5-ylmethanol.
Substitution: Various substituted quinolin-5-ylmethanamines depending on the alkyl halide used.
Applications De Recherche Scientifique
Quinolin-5-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
- (Quinolin-3-yl)methanamine
- n-Methyl-1-(quinolin-5-yl)methanamine
- Cyclopropyl(quinolin-5-yl)methanamine
Comparison: Quinolin-5-ylmethanamine is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
quinolin-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTPRADIZKVIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475909 | |
| Record name | 1-(Quinolin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58123-57-2 | |
| Record name | 1-(Quinolin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

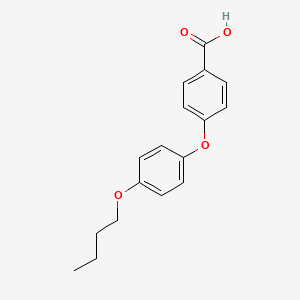
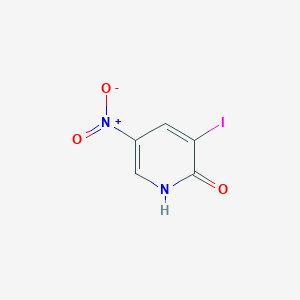
![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)
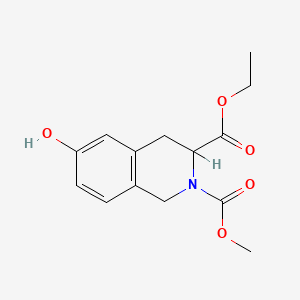
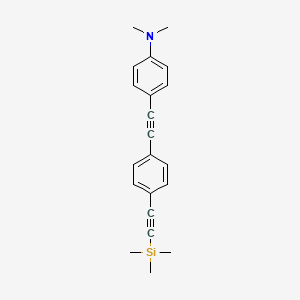

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)
![5-tert-butyl 2-ethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1314791.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B1314792.png)
![Ethyl 5-boc-4,5,6,7-tetrahydrothieno[3,2-C]pyridine-2-methanol](/img/structure/B1314793.png)
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B1314797.png)
